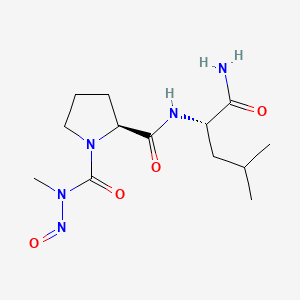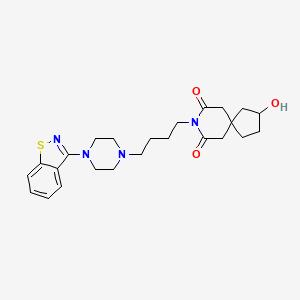
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a piperazine ring, and a spirocyclic framework. It has been studied for its potential antipsychotic properties and its ability to interact with various neurotransmitter receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(45)decane-7,9-dione involves multiple steps One common synthetic route starts with the preparation of the benzisothiazole moiety, followed by the formation of the piperazine ringThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its antipsychotic properties and its ability to modulate neurotransmitter receptors, making it a candidate for the treatment of psychiatric disorders.
Wirkmechanismus
The mechanism of action of 8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione involves its interaction with neurotransmitter receptors in the central nervous system. It has a high affinity for serotonin and dopamine receptors, which are implicated in the regulation of mood, cognition, and behavior. By modulating these receptors, the compound can exert antipsychotic effects and potentially alleviate symptoms of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(4-(4-(1,2-Benzisoxazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione: Similar structure but with a benzisoxazole moiety instead of benzisothiazole.
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione derivatives: Various derivatives with modifications to the piperazine ring or spirocyclic framework.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer its distinct pharmacological profile. Its high affinity for serotonin and dopamine receptors, along with its potential antipsychotic properties, make it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
131779-32-3 |
|---|---|
Molekularformel |
C24H32N4O3S |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O3S/c29-18-7-8-24(15-18)16-21(30)28(22(31)17-24)10-4-3-9-26-11-13-27(14-12-26)23-19-5-1-2-6-20(19)32-25-23/h1-2,5-6,18,29H,3-4,7-17H2 |
InChI-Schlüssel |
OXWHAAOUFXSEQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1O)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



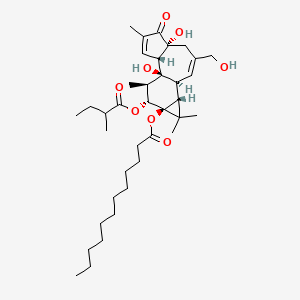
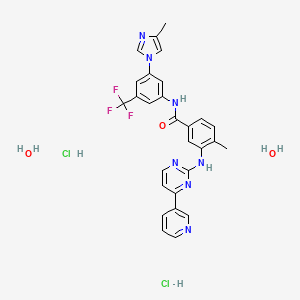

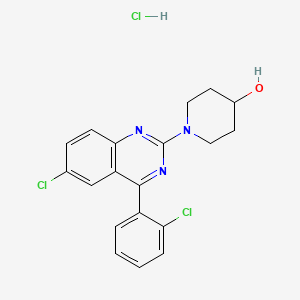
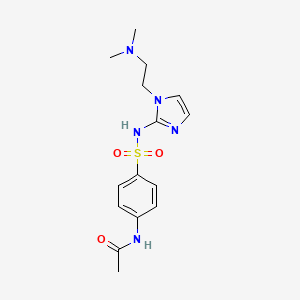
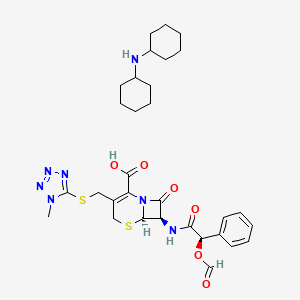

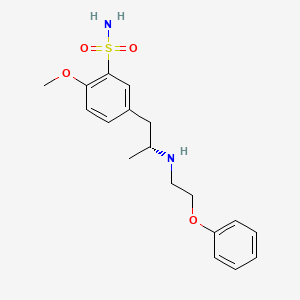

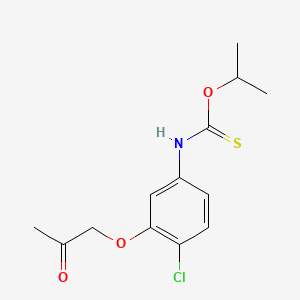
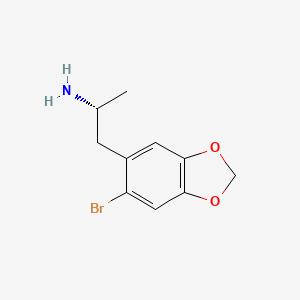
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
